2-(5-Amino-2-methoxybenzene-1-sulfonyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Amino-2-methoxybenzene-1-sulfonyl)ethan-1-ol is an organic compound with the molecular formula C14H22N2O4S This compound features a benzene ring substituted with an amino group, a methoxy group, and a sulfonyl group, along with an ethan-1-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-2-methoxybenzene-1-sulfonyl)ethan-1-ol typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of strong acids like sulfuric acid for sulfonation and subsequent neutralization steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Amino-2-methoxybenzene-1-sulfonyl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols.
Wissenschaftliche Forschungsanwendungen
2-(5-Amino-2-methoxybenzene-1-sulfonyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 2-(5-Amino-2-methoxybenzene-1-sulfonyl)ethan-1-ol exerts its effects involves interactions with various molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The amino and methoxy groups on the benzene ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-2-methoxybenzenesulfonyl chloride: Similar structure but with a chloride group instead of an ethan-1-ol moiety.
5-Amino-2-methoxybenzene-1-sulfonyl fluoride: Contains a fluoride group instead of ethan-1-ol.
Uniqueness
2-(5-Amino-2-methoxybenzene-1-sulfonyl)ethan-1-ol is unique due to the presence of the ethan-1-ol group, which imparts different chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the ethan-1-ol functionality is required.
Eigenschaften
CAS-Nummer |
22094-96-8 |
---|---|
Molekularformel |
C9H13NO4S |
Molekulargewicht |
231.27 g/mol |
IUPAC-Name |
2-(5-amino-2-methoxyphenyl)sulfonylethanol |
InChI |
InChI=1S/C9H13NO4S/c1-14-8-3-2-7(10)6-9(8)15(12,13)5-4-11/h2-3,6,11H,4-5,10H2,1H3 |
InChI-Schlüssel |
PPZPNXZSZRZLJY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)N)S(=O)(=O)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.